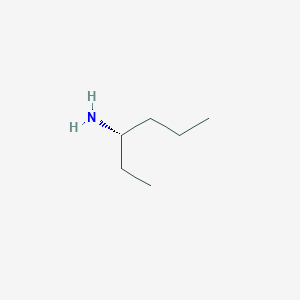

(S)-Hexan-3-amine

Description

Chirality in Chemical Synthesis and its Importance

Chirality is a fundamental property of asymmetry, describing molecules that are non-superimposable on their mirror images. These non-superimposable mirror images are known as enantiomers. whiterose.ac.uk The concept is often compared to a person's left and right hands—they are mirror images but cannot be perfectly overlapped. In molecules, chirality typically arises from a carbon atom bonded to four different substituents, creating a stereogenic center. whiterose.ac.uk

The significance of chirality is most pronounced in biological systems. Receptors, enzymes, and other biological molecules are themselves chiral, meaning they often interact differently with each enantiomer of a chiral compound. This selective interaction can lead to vastly different physiological effects. For instance, one enantiomer of a drug might provide a desired therapeutic effect, while the other could be inactive or, in some notorious cases, harmful. The thalidomide tragedy of the 1960s, where one enantiomer was a sedative while the other was teratogenic, remains a stark reminder of the critical importance of stereochemical control in drug development. whiterose.ac.uk Consequently, the ability to synthesize single, pure enantiomers—a process known as asymmetric synthesis—is a primary goal in modern pharmaceutical and agrochemical industries.

Overview of Chiral Primary Amines as Key Intermediates and Reagents

Chiral amines, and particularly primary amines, are indispensable tools in asymmetric synthesis. They are estimated to be present in approximately 40% of all pharmaceuticals, valued for their ability to form hydrogen bonds and act as key pharmacophores (the part of a molecule responsible for its biological activity). whiterose.ac.uk Their utility can be broadly categorized in several ways:

Chiral Building Blocks: Enantiomerically pure amines are incorporated directly into the molecular framework of a target compound, imparting the necessary chirality to the final product.

Chiral Auxiliaries: A chiral amine can be temporarily attached to a non-chiral substrate to guide a chemical reaction, inducing the formation of a specific enantiomer. After the reaction, the auxiliary is cleaved and can often be recovered and reused.

Chiral Catalysts and Ligands: Amines can be part of more complex molecules that act as catalysts or as ligands that bind to metal catalysts. These chiral catalysts create an asymmetric environment that favors the production of one enantiomer over the other.

Resolving Agents: Chiral amines are used in a classical technique called diastereomeric resolution. A racemic mixture (a 50:50 mix of both enantiomers) of an acid can be reacted with a pure chiral amine to form diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like crystallization. rsc.org

The synthesis of enantiopure amines itself is a major area of research, with methods ranging from the resolution of racemic mixtures to highly sophisticated asymmetric catalytic processes. google.com

Scope and Objectives of Research on (S)-Hexan-3-amine

This compound represents a structurally straightforward aliphatic chiral primary amine. While it embodies the fundamental characteristics of this compound class, it is not a widely documented molecule in prominent, large-scale industrial or academic research compared to other more complex chiral amines. Therefore, the primary objective of this article is not to review an extensive body of existing research, but rather to provide a detailed chemical and physical profile of the compound. By examining its structure and fundamental properties, we can understand its potential role as a chiral building block or reagent in organic synthesis, contextualized within the broader importance of chiral amines. This analysis serves to characterize this compound based on established principles of stereochemistry and the known reactivity of primary amines.

Chemical and Physical Properties of Hexan-3-amine

The following table summarizes key computed and experimental data for hexan-3-amine. Note that many publicly available datasets refer to the racemic mixture unless specified otherwise.

| Property | Value | Source |

| Molecular Formula | C₆H₁₅N | nih.gov |

| Molecular Weight | 101.19 g/mol | nih.gov |

| IUPAC Name | hexan-3-amine | nih.gov |

| CAS Number | 16751-58-9 | nih.gov |

| Canonical SMILES | CCCC(CC)N | nih.gov |

| InChIKey | HQLZFBUAULNEGP-UHFFFAOYSA-N | nih.gov |

| XLogP3 | 1.5 | nih.gov |

| Polar Surface Area | 26 Ų | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H15N |

|---|---|

Molecular Weight |

101.19 g/mol |

IUPAC Name |

(3S)-hexan-3-amine |

InChI |

InChI=1S/C6H15N/c1-3-5-6(7)4-2/h6H,3-5,7H2,1-2H3/t6-/m0/s1 |

InChI Key |

HQLZFBUAULNEGP-LURJTMIESA-N |

Isomeric SMILES |

CCC[C@H](CC)N |

Canonical SMILES |

CCCC(CC)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Hexan 3 Amine and Its Chiral Precursors

Stereoselective Synthesis Approaches

The creation of a specific stereoisomer of a chiral amine requires precise control over the reaction process. Modern synthetic strategies largely rely on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

Enantioselective Reductive Amination of Prochiral Ketones

A primary and highly efficient route to chiral amines is the enantioselective reductive amination of prochiral ketones. nih.govd-nb.info This one-pot reaction combines a ketone and an amine source in the presence of a reducing agent and a chiral catalyst to directly form the chiral amine, bypassing the need to isolate the intermediate imine. nih.govnih.gov For the synthesis of (S)-Hexan-3-amine, this involves the reaction of 3-hexanone (B147009) with an amine source.

Homogeneous catalysis using transition metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir) is a powerful tool for asymmetric reductive amination. nih.govacs.org These catalysts, when combined with chiral phosphine (B1218219) ligands, can achieve high enantioselectivities and turnover numbers. nih.govgoogle.com

For instance, iridium complexes containing diamine ligands, in conjunction with a chiral phosphoric acid, have proven to be highly active for the asymmetric hydrogenation of N-aryl imines derived from both aryl and aliphatic ketones. nih.govacs.org Similarly, ruthenium catalysts, such as the Xyl-Skewphos/DPEN-Ru complex, have demonstrated excellent enantioselectivities (up to 99% ee) in the hydrogenation of a variety of imines. nih.govacs.org The direct asymmetric reductive amination of ketones with primary alkyl amines has been successfully achieved using iridium-phosphoramidite complexes, showcasing the tunability of these ligands to accommodate different substrates. nih.gov

Table 1: Examples of Homogeneous Transition-Metal Catalysts in Asymmetric Amination

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Chiral amines | Up to 90% | acs.org |

| Iridium-(Cp*) with diamine ligands & chiral phosphoric acid | N-aryl imines from aryl and aliphatic ketones | Chiral amines | 98% | nih.govacs.org |

| Xyl-Skewphos/DPEN-Ru | Imines from aromatic and heteroaromatic ketones | Chiral amines | Up to 99% | nih.govacs.org |

| Iridium-phosphoramidite complex | Aromatic and aliphatic ketones with primary alkyl amines | Chiral secondary N-alkyl amines | Excellent | nih.gov |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a complementary approach to metal-based catalysis for enantioselective reductive amination. rsc.orgrsc.orgresearchgate.net Chiral phosphoric acids are particularly effective catalysts for this transformation, often using a Hantzsch ester as the hydride source. rsc.orgorganic-chemistry.org

This methodology has been successfully applied to a broad range of ketone and amine substrates, affording protected primary amines with high yields and excellent enantioselectivity. nih.gov A key advantage of this direct approach is its ability to handle unstable ketimines derived from alkyl-alkyl ketones, a significant limitation in traditional imine reduction methods. nih.govresearchgate.net The use of benzothiazoline (B1199338) as a hydrogen donor in combination with a chiral phosphoric acid has also been shown to be effective for the reductive amination of aliphatic ketones with aromatic amines. rsc.org

Table 2: Organocatalytic Reductive Amination Findings

| Catalyst | Reductant | Substrate Scope | Enantioselectivity | Reference |

| Chiral Phosphoric Acid | Hantzsch Ester | Diverse ketones and amines | Excellent | nih.gov |

| Chiral Phosphoric Acid | Benzothiazoline | Aliphatic ketones and aromatic amines | Excellent | rsc.org |

| Thiourea (B124793) | Hantzsch Ester | Aldehydes and ketones | N/A (focus on efficiency) | organic-chemistry.org |

Asymmetric Hydroamination of Alkenes and Alkynes

Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for synthesizing chiral amines from readily available alkenes and alkynes. illinois.edunih.gov

Copper(I) hydride (CuH) catalysis has become a robust and versatile strategy for the enantioselective hydroamination of alkenes. nih.govnih.govcapes.gov.br This method often employs a chiral phosphine ligand, such as DTBM-SEGPHOS, and a silane (B1218182) as the hydride source. acs.org The reaction proceeds through the generation of a chiral organocopper intermediate, which is then intercepted by an electrophilic amine reagent. nih.gov

This approach has been successfully applied to a wide range of olefins, including challenging internal olefins, to produce primary, secondary, and tertiary amines with high regio- and stereoselectivity. nih.govnih.gov Mechanistic studies have revealed that the regeneration of the CuH catalyst is often the turnover-limiting step. acs.org

Table 3: Key Features of CuH-Catalyzed Asymmetric Hydroamination

| Feature | Description | Reference |

| Catalyst System | Copper(I) source (e.g., Cu(OAc)₂), chiral phosphine ligand (e.g., (S)-DTBM-SEGPHOS), and a silane reductant. | acs.org |

| Reaction Mechanism | 1. Formation of LCuH. 2. Olefin insertion to form a chiral alkylcopper intermediate. 3. Interception by an electrophilic amine. 4. Regeneration of the LCuH catalyst. | acs.org |

| Substrate Scope | Styrenes, terminal olefins, and internal olefins. | nih.govacs.org |

| Amine Products | Primary, secondary, and tertiary amines, as well as amides and N-alkylated heterocycles. | nih.gov |

| Selectivity | High regio- and enantioselectivity. | nih.govnih.gov |

Gold(I) catalysts, known for their ability to activate alkynes, have been utilized in tandem reactions to construct complex chiral amine structures. sioc-journal.cnresearchgate.net Cooperative catalysis, combining a chiral amine and a gold(I) complex, can lead to synergistic effects, enabling new and challenging transformations. sioc-journal.cn

One such strategy involves a gold(I)-catalyzed intramolecular hydroamination as part of a cascade reaction sequence. For example, a diastereo- and enantioselective synthesis of tetrahydropyridine (B1245486) derivatives has been achieved through a nitro-Mannich reaction followed by a gold(I)-catalyzed intramolecular hydroamination of the resulting β-nitroamine. snnu.edu.cn This tandem approach allows for the efficient construction of polycyclic nitrogen-containing molecules from simple starting materials. sioc-journal.cnacs.org

Chemoenzymatic and Biocatalytic Pathways

The drive towards greener and more efficient chemical manufacturing has positioned chemoenzymatic and biocatalytic methods at the forefront of chiral amine synthesis. scielo.br These approaches leverage the high selectivity and catalytic power of enzymes, often under mild reaction conditions, to overcome challenges associated with traditional chemical methods, such as the need for precious metal catalysts, high temperatures, and the generation of significant waste. nottingham.ac.uk For the synthesis of aliphatic chiral amines like this compound, which can be challenging to produce with high enantiomeric excess through conventional chemistry, biocatalysis offers a powerful alternative. nottingham.ac.uk

Imine reductases (IREDs) and transaminases (TAs) are two of the most prominent enzyme classes utilized for the asymmetric synthesis of chiral amines. researchgate.net They provide direct and highly stereoselective routes from simple prochiral carbonyl compounds. researchgate.netdiva-portal.org

Transaminases (TAs) , or aminotransferases, catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a ketone substrate, such as hexan-3-one, to produce the chiral amine. diva-portal.orgbeilstein-journals.org The reaction requires pyridoxal-5'-phosphate (PLP) as a cofactor. mdpi.com The process is reversible, which can lead to equilibrium limitations. diva-portal.org However, various strategies exist to drive the reaction towards product formation. diva-portal.org While TA-mediated synthesis is well-established for many aryl amines, its application to purely aliphatic amines can be more challenging. nottingham.ac.uk For instance, attempts to engineer a transaminase for the synthesis of 2,2-dimethylhexan-3-amine, a structural analog of hexan-3-amine, resulted in only trace activity. nottingham.ac.uk Nevertheless, the broad screening of diverse TA panels and protein engineering efforts continue to expand the substrate scope to include more aliphatic amines. nih.govrsc.org

Imine Reductases (IREDs) , also known as reductive aminases (RedAms), represent another powerful tool. mdpi.com These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of a pre-formed imine or, more powerfully, the direct reductive amination of a ketone with an amine in a single step. mdpi.comresearchgate.net This approach is particularly versatile as it allows for the synthesis of primary, secondary, and tertiary amines. researchgate.net The reaction involves the condensation of a ketone (e.g., hexan-3-one) and an amine to form an imine intermediate, which is then stereoselectively reduced by the IRED. chemrxiv.org The cofactor is regenerated in situ using a sacrificial substrate like glucose or formate, catalyzed by a dehydrogenase. researchgate.net The discovery of IREDs capable of performing this reaction with a broad range of ketone and amine substrates at equimolar concentrations has significantly expanded the scope of biocatalytic reductive amination. chemrxiv.org

A comparison of these two key enzyme classes is presented below.

Table 1: Comparison of Transaminases (TAs) and Imine Reductases (IREDs) for Chiral Amine Synthesis

| Feature | Transaminases (TAs) | Imine Reductases (IREDs) / Reductive Aminases (RedAms) |

| Reaction | Asymmetric transamination (amino group transfer) beilstein-journals.org | Asymmetric reductive amination (imine reduction) mdpi.com |

| Substrates | Ketone, Amine Donor (e.g., L-alanine) beilstein-journals.orgmdpi.com | Ketone, Amine, or pre-formed Imine researchgate.net |

| Cofactor | Pyridoxal-5'-phosphate (PLP) mdpi.com | NAD(P)H researchgate.net |

| Product Scope | Primarily primary amines mdpi.com | Primary, secondary, and tertiary amines researchgate.net |

| Key Advantage | Direct conversion of ketones to primary amines. diva-portal.org | High atom economy; broad amine and ketone scope. chemrxiv.org |

| Key Challenge | Unfavorable reaction equilibrium. diva-portal.org | Imine stability and hydrolysis in aqueous media. researchgate.net |

A sophisticated chemoenzymatic strategy involves coupling a chemical transformation, such as an oxidative rearrangement, with a biocatalytic step in a one-pot process. acs.org This approach harnesses the strengths of both synthetic organic chemistry and biocatalysis to create complex molecules with high stereoselectivity. acs.org

One such process combines an oxidative rearrangement of tertiary allylic amines with a subsequent biocatalytic reduction catalyzed by an imine reductase (IRED). acs.org The methodology involves the following steps:

Oxidative Rearrangement : A starting amine is subjected to an oxidative rearrangement using a reagent like phenyliodine(III) diacetate (PIDA) in methanol. This chemical step transforms the initial substrate into a cyclic imine intermediate. acs.org

Biocatalytic Reduction : Without isolating the intermediate, an imine reductase (IRED) and its cofactor recycling system (e.g., glucose and glucose dehydrogenase) are added directly to the reaction mixture. The enzyme then catalyzes the highly enantioselective reduction of the in situ-generated imine to the final chiral secondary amine. acs.org

Chiral Auxiliary-Mediated Syntheses and Transformations

The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. In this approach, a chiral molecule is covalently attached to a prochiral substrate to form a diastereomeric intermediate. tcichemicals.com This intermediate then undergoes a diastereoselective reaction, where the chiral auxiliary directs the formation of a new stereocenter. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. tcichemicals.comgoogle.com

For the synthesis of chiral amines like this compound, a common method is the diastereoselective reduction of an imine or the diastereoselective addition of a nucleophile to an imine derived from a prochiral ketone and a chiral amine auxiliary. google.comwiley-vch.de

A prominent example is the use of sulfinamides, particularly Ellman's auxiliary (tert-butanesulfinamide, tBS). nih.gov The synthesis proceeds via:

Condensation of a ketone (e.g., hexan-3-one) with either (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine.

Diastereoselective reduction of the C=N bond using a reducing agent such as NaBH₄. The bulky tert-butylsulfinyl group effectively shields one face of the imine, leading to a highly selective hydride attack on the opposite face.

Cleavage of the sulfinyl group from the resulting sulfinamide under mild acidic conditions (e.g., HCl in an alcohol solvent) to release the free chiral primary amine. nih.gov

Another widely used class of auxiliaries is chiral α-phenethylamines, such as (S)-1-phenylethylamine. google.com The reductive amination of a prochiral ketone in the presence of this chiral amine and a hydrogenating catalyst leads to the formation of a secondary amine with two chiral centers. google.com The newly formed stereocenter is created with a diastereomeric excess influenced by the auxiliary. Subsequent removal of the phenethyl group via hydrogenolysis yields the desired enantiopure primary amine. google.com

Table 2: Selected Chiral Auxiliaries for Asymmetric Amine Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features |

| (R)- or (S)-tert-Butanesulfinamide (Ellman's Auxiliary) | Diastereoselective reduction or addition to N-sulfinyl imines nih.gov | Commercially available, high diastereoselectivity, mild cleavage conditions. wiley-vch.denih.gov |

| (R)- or (S)-1-Phenylethylamine | Diastereoselective reductive amination google.com | Readily available, auxiliary removed by hydrogenolysis. google.com |

| Oxazolidinones (Evans Auxiliaries) | Asymmetric alkylation of N-acyl derivatives renyi.hu | Used to create chiral centers in precursors to amino acids/amines. renyi.hu |

| (-)-8-Phenylmenthol | Asymmetric alkylation of ester derivatives renyi.hu | Used in the synthesis of chiral amino acid precursors. renyi.hu |

Advanced Multicomponent Reactions Incorporating Stereocontrol

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. frontiersin.org When combined with a chiral catalyst or auxiliary, these become powerful asymmetric multicomponent reactions (AMCRs) for the rapid construction of stereochemically rich molecules from simple precursors. frontiersin.orgnih.gov

While a specific AMCR for this compound is not prominently documented, the principles are widely applied to the synthesis of other structurally diverse chiral amines. nih.govnih.gov These reactions often proceed by trapping a reactive intermediate generated from two components with a third component in a stereocontrolled fashion. frontiersin.org

One notable example is the enantioselective Ugi four-component reaction (Ugi-4CR), which combines a ketone, an amine, an isocyanide, and a carboxylic acid to produce α-acylamino amides. nih.gov The use of chiral catalysts, such as anionic stereogenic-at-cobalt(III) complexes, can induce high enantioselectivity by organizing the components in a chiral environment during the key bond-forming steps. nih.gov

Another advanced strategy is the chiral phosphoric acid-catalyzed MCR. These organocatalysts can activate imines towards nucleophilic attack. For instance, a three-component Povarov reaction can be used to synthesize complex chiral tetrahydroquinolines. Similarly, chiral thiourea-derived organocatalysts can facilitate MCRs by activating substrates through hydrogen bonding. nih.gov A catalytic, enantioselective multicomponent synthesis of homoallylic amines has been developed using a chiral thiourea catalyst to generate a reactive iminium ion in situ from an acetal, which is then trapped by an allylsilane nucleophile. nih.gov Such strategies demonstrate the potential to build complex chiral amines in a single, highly efficient step. rsc.org

Synthesis of this compound Derivatives as Synthetic Intermediates

In multistep syntheses, this compound may serve as a crucial intermediate. To be incorporated into a larger target molecule, its reactive primary amine functionality often needs to be temporarily masked with a protecting group. This prevents undesired side reactions while other parts of the molecule are being modified.

Strategies for Protecting Group Manipulation

The selection of a suitable protecting group for an amine is critical and depends on its stability to the reaction conditions planned for subsequent steps and the mildness of the conditions required for its eventual removal. researchgate.net Carbamates are the most common class of protecting groups for amines due to their ease of installation, general stability, and reliable cleavage protocols. masterorganicchemistry.com

Common Amine Protecting Groups:

tert-Butoxycarbonyl (Boc): The Boc group is one of the most widely used amine protecting groups. It is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base. It is stable to a wide range of nucleophilic and basic conditions but is easily removed with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or with HCl in an organic solvent. masterorganicchemistry.comfishersci.co.uk

Carboxybenzyl (Cbz or Z): The Cbz group is installed using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic conditions and some bases but is readily cleaved by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.com This orthogonality to the acid-labile Boc group is highly valuable in complex syntheses.

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu. Its key feature is its lability to bases, typically a solution of piperidine (B6355638) in DMF, while remaining stable to acidic and hydrogenolysis conditions. masterorganicchemistry.com

Benzyl (Bn): The amine can be protected as a dibenzyl or monobenzyl derivative. This is achieved by reaction with a benzyl halide. fishersci.co.uk Like the Cbz group, the benzyl group is removed by catalytic hydrogenation. fishersci.co.uk

The strategic use of these "orthogonal" protecting groups allows for the selective deprotection of one amine in the presence of others, enabling complex synthetic routes. masterorganicchemistry.com

Table 3: Common Protecting Groups for Amines and Their Cleavage Conditions

| Protecting Group | Structure | Common Reagents for Removal | Stability |

| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.com | Stable to base, hydrogenolysis, nucleophiles. masterorganicchemistry.com | |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Stable to acid, mild base. masterorganicchemistry.com | |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) masterorganicchemistry.com | Stable to acid, hydrogenolysis. masterorganicchemistry.com | |

| Bn (Benzyl) | Catalytic Hydrogenation (H₂, Pd/C) fishersci.co.uk | Stable to acid, base, nucleophiles. fishersci.co.uk | |

| Tosyl (Ts) | Harsh conditions (e.g., Na in liquid NH₃); Photochemical electron transfer. thieme-connect.de | Very stable to acid, base, and nucleophiles. thieme-connect.de |

Formation of Imines and Iminium Intermediates for Downstream Applications

The reaction of chiral secondary amines with carbonyl compounds, such as aldehydes and ketones, to form imines and, more significantly, transient iminium ion intermediates, is a cornerstone of modern asymmetric synthesis. youtube.comlibretexts.orgacs.org this compound, as a readily available chiral secondary amine, serves as a valuable precursor for generating these reactive species, which are pivotal for a variety of downstream synthetic applications. The formation of these intermediates enhances the electrophilicity of the original carbonyl compound, enabling a range of stereocontrolled transformations. libretexts.orgacs.org

The fundamental reaction involves the condensation of this compound with an aldehyde or ketone. This process is typically reversible and often catalyzed by a mild acid. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a carbinolamine intermediate, which then eliminates a molecule of water to form a positively charged iminium ion. libretexts.org Since this compound is a secondary amine, the resulting iminium ion cannot be deprotonated to a neutral imine without breaking a carbon-carbon bond, and thus it exists as a highly reactive cationic species. acs.org

The utility of this transformation lies in the activation of the carbonyl substrate. The formation of the iminium ion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack. acs.org This principle, known as iminium catalysis, allows for highly enantioselective reactions to occur under mild conditions. The chirality of the this compound backbone creates a specific chiral environment around the iminium double bond, directing the approach of nucleophiles to one face of the molecule, thereby controlling the stereochemistry of the final product. acs.org

Downstream applications of these in-situ generated iminium intermediates are numerous and significant in asymmetric synthesis. Key applications include:

Asymmetric Michael Additions: Iminium ions derived from α,β-unsaturated aldehydes and this compound can react with various nucleophiles (e.g., malonates, nitroalkanes, thiols) in a conjugate addition fashion. The chiral amine directs the addition to the β-carbon, leading to the formation of enantioenriched products after hydrolysis of the resulting enamine.

Asymmetric Diels-Alder Reactions: By forming a chiral iminium ion with an α,β-unsaturated aldehyde, this compound can act as a catalyst in [4+2] cycloaddition reactions. The enhanced reactivity and the defined stereochemical environment of the iminium dienophile lead to high yields and enantioselectivities in the resulting cyclic products.

Reductive Amination: The iminium ion can be directly reduced by a hydride source, such as sodium borohydride (B1222165) or through catalytic hydrogenation. vulcanchem.com This process, known as asymmetric reductive amination, converts a prochiral ketone or aldehyde into a new, more complex chiral tertiary amine in a single synthetic sequence. ru.nl

Mannich-type Reactions: Imines and iminium ions are key electrophiles in Mannich reactions. nih.gov The reaction of an enolizable carbonyl compound with an iminium ion generated from this compound and an aldehyde provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals and natural products. nih.gov

The table below illustrates the formation of iminium intermediates from this compound and various carbonyl compounds under typical reaction conditions, highlighting their potential in subsequent synthetic transformations.

| Carbonyl Compound | Reaction Conditions | Resulting Iminium Intermediate | Potential Downstream Application |

|---|---|---|---|

| Propenal | Catalytic p-Toluenesulfonic acid (p-TsOH), Toluene, 25°C | (S,E)-N-ethyl-N-(prop-1-en-1-yl)butan-1-iminium | Asymmetric Michael Addition, Diels-Alder Reaction |

| Cyclohexanone | Titanium(IV) isopropoxide, then H₂, Raney-Ni | (S)-N-cyclohexyl-N-ethylbutan-1-amine (via reduction) | Asymmetric Reductive Amination |

| Benzaldehyde | p-TsOH, Dean-Stark trap, Benzene, reflux | (S,E)-N-benzylidene-N-ethylbutan-1-iminium | Asymmetric Mannich Reaction, Nucleophilic Addition |

| Butan-2-one | Molecular Sieves, Methanol, 25°C | (S,E)-N-ethyl-N-(but-2-ylidene)butan-1-iminium | Asymmetric Alkylation, Reductive Amination |

Reactivity and Mechanistic Investigations of S Hexan 3 Amine

Nucleophilic Reactivity and Reaction Mechanisms

As a primary amine, (S)-Hexan-3-amine features a nucleophilic nitrogen atom with a lone pair of electrons, making it reactive towards a variety of electrophilic species. Its reactivity is fundamental to its role in the synthesis of more complex molecules.

Additions to Carbonyl Compounds (e.g., Aldehydes and Ketones)

The reaction between amines and carbonyl compounds like aldehydes and ketones is a cornerstone of organic synthesis. libretexts.org this compound readily participates in nucleophilic addition to the electrophilic carbonyl carbon of aldehydes and ketones. This reversible, acid-catalyzed reaction initially forms a tetrahedral intermediate known as a carbinolamine or hemiaminal. libretexts.orgucsb.edumnstate.edu Subsequent dehydration of this unstable intermediate leads to the formation of an imine, also known as a Schiff base. libretexts.orglibretexts.orgdergipark.org.tr

The general mechanism for imine formation involves several key steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming the neutral carbinolamine. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen facilitates the elimination of a water molecule, forming a resonance-stabilized iminium ion. libretexts.orglibretexts.org

Deprotonation: A base, which can be another amine molecule or the solvent, removes a proton from the nitrogen to yield the final imine product. libretexts.orglibretexts.org

The rate of this reaction is pH-dependent, with the optimal pH typically being around 5. libretexts.orglibretexts.org At higher pH, there is insufficient acid to protonate the hydroxyl group for elimination, while at lower pH, the amine becomes protonated and non-nucleophilic. libretexts.orglibretexts.orglibretexts.org

Table 1: Reaction of this compound with Various Carbonyl Compounds

| Carbonyl Compound | Product Type | Key Intermediate | Catalyst |

| Aldehyde (e.g., Propanal) | Imine (Schiff Base) | Carbinolamine | Acid (e.g., H+) |

| Ketone (e.g., Acetone) | Imine (Schiff Base) | Carbinolamine | Acid (e.g., H+) |

Reactions with Electrophiles (e.g., Alkyl Halides, Acid Chlorides)

This compound's nucleophilicity allows it to react with a range of electrophiles, including alkyl halides and acid chlorides.

Alkyl Halides: The reaction of this compound with alkyl halides proceeds via a nucleophilic substitution (S_N2) mechanism to form secondary amines. libretexts.orgmnstate.edu However, this reaction can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to polyalkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. mnstate.edumnstate.edu Using a large excess of the starting amine can favor monoalkylation. mnstate.edu

Acid Chlorides: The reaction with acid chlorides is a robust method for forming amides. youtube.comlibretexts.org This nucleophilic acyl substitution occurs via an addition-elimination mechanism. mnstate.eduyoutube.com The amine attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the chloride ion as a leaving group to form the stable amide product. youtube.com This reaction, often referred to as the Schotten-Baumann reaction, typically requires a base to neutralize the HCl byproduct. youtube.comfishersci.it Excess amine can serve this purpose. mnstate.edumnstate.edu

Table 2: Reactivity of this compound with Electrophiles

| Electrophile | Reaction Type | Product | Mechanism |

| Alkyl Halide (e.g., Methyl Iodide) | Nucleophilic Substitution (S_N2) | Secondary Amine | S_N2 |

| Acid Chloride (e.g., Acetyl Chloride) | Nucleophilic Acyl Substitution | Amide | Addition-Elimination |

Ring-Opening Reactions (e.g., Epoxides)

Epoxides, three-membered cyclic ethers, are susceptible to ring-opening by nucleophiles due to their significant ring strain. pearson.comlibretexts.org this compound can act as a nucleophile to open the epoxide ring, leading to the formation of β-amino alcohols. scielo.org.mxmdpi.com This reaction is a valuable transformation in organic synthesis. scielo.org.mx

The regioselectivity of the ring-opening of unsymmetrical epoxides depends on the reaction conditions.

Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an S_N2 mechanism. The amine attacks the less sterically hindered carbon of the epoxide. libretexts.org

Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the epoxide a better electrophile. pearson.comjsynthchem.com The nucleophilic attack then occurs at the more substituted carbon, as this carbon can better stabilize the partial positive charge that develops in the transition state, resembling an S_N1-like character. pearson.comlibretexts.org

The reaction of epoxides with amines is a key step in the synthesis of various biologically active compounds and chiral auxiliaries. scielo.org.mx

Derivatization Strategies for Functionalization and Advanced Applications

The primary amine group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties for advanced applications.

Acylation and Carbamate Formation

Acylation: As previously mentioned, acylation with acid chlorides or anhydrides is a straightforward method to produce amides. fishersci.it This derivatization is crucial in medicinal chemistry and materials science. The resulting amides often exhibit different biological activities and physical properties compared to the parent amine.

Carbamate Formation: Carbamates, also known as urethanes, are another important class of derivatives. They can be synthesized from this compound through several routes. One common method involves the reaction of the amine with a chloroformate. Another approach is the reaction of the amine with carbon dioxide to form a carbamic acid intermediate, which can then be reacted with an alkyl halide. acs.orgnih.govorganic-chemistry.org Carbamates are widely used as protecting groups for amines in multi-step syntheses and are found in many pharmaceuticals and polymers. acs.orgacs.org

Schiff Base and Imine Formation

The formation of imines (Schiff bases) through the reaction of this compound with aldehydes and ketones is a highly versatile derivatization strategy. dergipark.org.trwjpsonline.com This condensation reaction is reversible and typically catalyzed by acid. wjpsonline.comncert.nic.in

Schiff bases are not merely synthetic intermediates; they are a class of compounds with significant applications in their own right. wjpsonline.comchemrevlett.com They are used as ligands in coordination chemistry and catalysis, and many exhibit a broad spectrum of biological activities. wjpsonline.comchemrevlett.com The formation of the C=N double bond introduces rigidity and planarity into the molecule, which can be crucial for binding to biological targets or for the performance of metal complexes in catalytic transformations. wjpsonline.com The synthesis of Schiff bases is often straightforward, with high yields and simple work-up procedures. wjpsonline.com

Elimination Reactions and Rearrangements Involving the Amine Moiety

The amine functional group in this compound is a key center for reactivity, participating in various transformations including elimination and rearrangement reactions. These reactions often require initial conversion of the amino group into a better leaving group to facilitate the process.

The Hofmann elimination is a reaction that converts amines into alkenes. libretexts.org This process proceeds via an E2 elimination mechanism and typically involves three main stages: exhaustive methylation of the amine, anion exchange, and the final elimination step upon heating. chadsprep.com

First, this compound is treated with an excess of methyl iodide in a process known as exhaustive methylation. organicchemistrytutor.com The amine's nitrogen atom acts as a nucleophile, repeatedly attacking the methyl iodide in a series of SN2 reactions until a quaternary ammonium iodide salt is formed. chadsprep.comorganicchemistrytutor.com

The resulting (S)-Hexan-3-yl(trimethyl)ammonium iodide has an iodide counter-ion. This is then treated with silver oxide (Ag₂O) in water. byjus.com This step serves two purposes: the silver ions precipitate the iodide as insoluble silver iodide (AgI), and the oxide ion, being a strong base, generates a hydroxide (B78521) counter-ion, forming the quaternary ammonium hydroxide. chadsprep.com

The final step is an E2 elimination reaction, which is induced by heating the quaternary ammonium hydroxide. chadsprep.comjove.com The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the nitrogen group). This leads to the formation of an alkene, with trimethylamine (B31210) acting as the leaving group. jove.com

A defining feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule. byjus.com This rule states that the major product is the least substituted alkene. libretexts.org This preference is in contrast to the Zaitsev rule, which predicts the formation of the more substituted, and generally more thermodynamically stable, alkene as the major product. orgoreview.comchemistnotes.com The reason for the Hofmann selectivity is primarily steric hindrance. The trimethylamine leaving group is very large, making it difficult for the base to access the more sterically hindered internal β-hydrogens. libretexts.orgmasterorganicchemistry.com Consequently, the base preferentially abstracts a proton from the more accessible, less hindered β-carbon. libretexts.orglibretexts.org

For this compound, there are two different β-carbons from which a proton can be abstracted: C2 and C4. Abstraction from C2 leads to the formation of hex-2-ene (a disubstituted alkene), while abstraction from C4 results in hex-3-ene (also a disubstituted alkene). In this specific symmetrical case, the steric environments of the β-protons at C2 and C4 are very similar. However, the Hofmann rule generally favors the formation of the terminal or less substituted alkene. In the case of this compound, both potential products are disubstituted. The literature on analogous, less symmetrical amines indicates a strong preference for abstraction of the least sterically hindered β-hydrogen. libretexts.orgorgoreview.com

| Reactant | Intermediate | Elimination Product | Governing Principle | Rationale |

|---|---|---|---|---|

| This compound | (S)-Hexan-3-yl(trimethyl)ammonium hydroxide | Hex-2-ene and Hex-3-ene | Hofmann Rule byjus.com | Elimination proceeds via an E2 mechanism with a bulky leaving group (-N(CH₃)₃), favoring abstraction of the most accessible β-hydrogen to form the least sterically hindered alkene. libretexts.orgmasterorganicchemistry.com |

The Bamberger rearrangement is a well-documented reaction in which N-phenylhydroxylamines rearrange in the presence of a strong aqueous acid to form 4-aminophenols. wikipedia.orgchemeurope.com The established mechanism begins with the protonation of the hydroxylamine. scribd.com While N-protonation is often favored, it is the O-protonation that leads to a productive pathway. wikipedia.org This O-protonated intermediate can then lose a water molecule to form a nitrenium ion, which is a key reactive intermediate. scribd.com This electrophilic intermediate is then attacked by a nucleophile, typically water from the solvent, at the para-position of the aromatic ring to yield the final 4-aminophenol (B1666318) product. wikipedia.orgscribd.com

It is important to note that the classical Bamberger rearrangement is specific to N-aryl hydroxylamines and is not a reaction that this compound, a primary alkylamine, would undergo directly. wikipedia.orgchemeurope.com For such a rearrangement to be relevant, this compound would first need to be converted into an N-phenylhydroxylamine derivative. The kinetic and mechanistic studies of the Bamberger rearrangement have largely focused on these aromatic substrates, investigating aspects like acid catalysis and the potential for an SN1-type mechanism involving the nitrenium ion. cdnsciencepub.combeilstein-journals.org

Oxidation Pathways of Secondary Alkyl Amines (as an analogous class to primary amines once derivatized)

While this compound is a primary amine, its N-alkylated derivatives would be secondary or tertiary amines. The oxidation of secondary amines is a well-established field of study and provides insight into the potential reactivity of derivatized this compound. A common transformation is the oxidation of secondary amines to produce nitrones or N-hydroxylamines. psu.eduorganic-chemistry.org

Various oxidizing agents can effect this transformation. Hydrogen peroxide (H₂O₂) is a common, environmentally friendly oxidant used for this purpose, often in the presence of a metal catalyst. nih.gov For instance, catalysts based on sodium tungstate (B81510) (Na₂WO₄), methyltrioxorhenium (MTO), or platinum(II) complexes have been shown to be effective for the oxidation of secondary amines to nitrones with H₂O₂. psu.edursc.orgresearchgate.net The reaction generally proceeds through an N-hydroxylamine intermediate, which is then further oxidized to the corresponding nitrone. psu.edu

Another powerful oxidizing agent is Caro's acid (peroxymonosulfuric acid, H₂SO₅). The reaction of secondary amines with Caro's acid typically yields dialkyl hydroxylamines. vedantu.comgoogle.comdoubtnut.com Oxone, a stable and versatile oxidant composed of potassium peroxymonosulfate, has also been employed in a metal-free protocol for the direct oxidation of secondary amines to nitrones, often in a biphasic system. organic-chemistry.orgorganic-chemistry.orgnih.gov

The choice of oxidant and reaction conditions can influence the product distribution and yield. For example, some catalytic systems are noted for their high efficiency and selectivity under mild conditions. rsc.orgorganic-chemistry.org

| Oxidizing System | Typical Substrate Class | Major Product | Reference |

|---|---|---|---|

| H₂O₂ / Na₂WO₄ | Secondary Amines | Nitrones | psu.edunih.gov |

| H₂O₂ / Pt(II) catalyst | Secondary Amines | Nitrones | rsc.org |

| H₂O₂ / Methyltrioxorhenium (MTO) | Secondary Amines | Nitrones | researchgate.net |

| Caro's Acid (H₂SO₅) | Secondary Amines | N,N-Dialkylhydroxylamines | vedantu.comdoubtnut.com |

| Oxone | Secondary Amines | Nitrones | organic-chemistry.orgorganic-chemistry.org |

Applications of S Hexan 3 Amine in Asymmetric Synthesis and Catalysis

As a Chiral Building Block in Complex Molecule Synthesis

The stereogenic center of (S)-Hexan-3-amine makes it an important starting material for the synthesis of other chiral molecules. benchchem.com Its rigid structure can influence the stereochemical outcome of reactions, making it a valuable tool for chemists. benchchem.com

Preparation of Chiral Secondary and Tertiary Amines

This compound serves as a crucial chiral auxiliary for the synthesis of enantiopure or enantioenriched secondary and tertiary amines. google.com One common method is reductive amination, where an aliphatic ketone reacts with the chiral amine. google.com This reaction is often catalyzed by a hydrogenating catalyst in the presence of a hydrogenating agent and a mild Lewis acid to facilitate the conversion. google.com The resulting diastereomeric secondary or tertiary amines can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically pure primary or secondary amine product. google.com This approach is advantageous as it can often be performed in a single step, avoiding the need to isolate and purify intermediates. google.com

Furthermore, methods for the selective N-monoalkylation of primary amines like this compound have been developed to produce secondary amines. organic-chemistry.org For instance, the use of cesium hydroxide (B78521) has been shown to be highly chemoselective for mono-N-alkylation over dialkylation. organic-chemistry.org Catalytic systems, such as those employing ruthenium complexes, can also be used to convert primary amines into secondary amines and secondary amines into tertiary amines. organic-chemistry.org

A diverse range of chiral α-tertiary amines can also be synthesized through the desymmetric reduction of α-substituted α-aminomalonic esters. nih.gov This process is facilitated by dinuclear zinc catalysts derived from pipecolinol-based tetradentate ligands. nih.gov

| Reactant | Reagent/Catalyst | Product Type | Ref |

| Aliphatic Ketone | This compound, Hydrogenating Catalyst, Lewis Acid | Chiral Secondary/Tertiary Amine | google.com |

| Primary Amine | Cesium Hydroxide | Secondary Amine | organic-chemistry.org |

| Primary/Secondary Amine | [Ru(p-cymene)Cl₂]₂, dppf/DPEphos | Secondary/Tertiary Amine | organic-chemistry.org |

| α-Substituted α-Aminomalonic Ester | Dinuclear Zinc Catalyst | Chiral α-Tertiary Amine | nih.gov |

Incorporation into Heterocyclic Systems

The amine functionality of this compound allows for its incorporation into various heterocyclic structures, which are prevalent in many biologically active compounds. nih.govopen.ac.uk 3-Amino-2H-azirines, for example, are versatile building blocks for the synthesis of other heterocycles and peptides. iucr.orgresearchgate.net The synthesis of these compounds can involve the incorporation of a chiral amine. iucr.orgresearchgate.net

Another example is the use of amines in the synthesis of 2-azabicyclo[3.1.0]hexane compounds, also known as 2,3-methanopyrrolidines. chim.it These structures can mimic pyrrolidine (B122466), piperidine (B6355638), or proline subunits in bioactive molecules. chim.it The synthesis can proceed through the intramolecular cyclopropanation of N-homoallylamine derivatives or via the closure of a pyrrolidine ring from an aminocyclopropane precursor. chim.it

Furthermore, highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety can be synthesized from nitropolychlorobutadienes. beilstein-journals.org These reactions involve the nucleophilic substitution of the polychlorobutadienes with amines, followed by cyclization to form heterocycles like pyrazoles and pyrimidines. beilstein-journals.org

Role in Total Synthesis Strategies

The strategic use of chiral building blocks is fundamental to the total synthesis of complex natural products. jst.go.jpnih.gov this compound and its derivatives can serve as key fragments in these synthetic endeavors. For instance, in the total synthesis of isoneoantimycin, a key step involves the amide formation between a complex amine fragment and a salicylic (B10762653) acid derivative. rsc.org The synthesis of such complex amine fragments often relies on the use of chiral pool building blocks to control stereochemistry. rsc.org

Similarly, the total synthesis of (+)-astrophylline, a natural alkaloid, involved the stereocontrolled generation of a cyclopentene (B43876) intermediate. acs.org This was achieved through a sequence of reactions starting from an enantiomerically pure starting material, highlighting the importance of chiral precursors in directing the stereochemical outcome of a synthesis. acs.org In another example, the synthesis of the pentacyclic core of Aspidosperma alkaloids was achieved using a photoredox-initiated cascade reaction of a tryptamine-substituted enaminone. acs.org

As a Precursor for Chiral Ligands and Organocatalysts

This compound is a valuable precursor for the synthesis of chiral ligands and organocatalysts, which are essential tools for asymmetric catalysis. mdpi.com

Ligand Design for Asymmetric Metal Catalysis (e.g., Ir, Rh, Ru, Au, Cu)

Chiral ligands derived from amines like this compound are widely used in asymmetric metal catalysis to induce enantioselectivity in chemical transformations. nih.govmdpi.com These ligands coordinate to a metal center, creating a chiral environment that influences the approach of the substrate and directs the reaction to form one enantiomer preferentially. mdpi.com

A variety of metals, including Iridium (Ir), Rhodium (Rh), Ruthenium (Ru), Gold (Au), and Copper (Cu), are commonly used in conjunction with chiral ligands. researchgate.netrsc.orggoogle.com For example, chiral Ir and Rh complexes are effective catalysts for the asymmetric hydrogenation of imines. google.com The development of new chiral phosphine (B1218219) ligands has led to highly efficient Ir-catalyzed asymmetric hydrogenations. google.com

Chiral diamine ligands are another important class of ligands, often prepared by the reductive amination of a diimine precursor. rsc.org These ligands have been successfully employed in various catalytic applications. rsc.org For instance, chiral diamine ligands have been used in Ni-catalyzed alkylation reactions. rsc.org

The table below provides examples of metal-catalyzed reactions utilizing chiral ligands derived from amines.

| Metal | Ligand Type | Reaction Type | Ref |

| Ir, Rh | Chiral Phosphine | Asymmetric Hydrogenation of Imines | google.com |

| Rh, Ir, Ru | N,N' ligands with NH₂ groups | CO₂ Hydrogenation, Formic Acid Dehydrogenation, Transfer Hydrogenation | researchgate.net |

| Ni | Chiral Diamine | C-Alkylation | rsc.org |

| Cu | Chiral Diamine | Carbene Insertion into Si-H bond | rsc.org |

| Ru | Tosylated-DPEN | Asymmetric Transfer Hydrogenation | rsc.org |

Development of Organocatalysts Based on Amine Scaffolds

In addition to their use in metal catalysis, chiral amines are fundamental to the field of organocatalysis, where a small organic molecule acts as the catalyst. mdpi.comchemrxiv.org this compound can be a precursor to various organocatalysts. mdpi.com Chiral amines and their derivatives can catalyze a wide range of organic transformations. nih.gov

For example, chiral amine-containing species are used as organocatalysts for the asymmetric synthesis of quaternary α-amino aldehydes through the conjugate addition of α,α-disubstituted aldehydes to azodicarboxylates. acs.org The chiral amine forms an enamine intermediate with the aldehyde, which then reacts with the electrophilic nitrogen source in a stereocontrolled manner. acs.org

Furthermore, pyrrolidine-based chiral organocatalysts have been developed for the enantioselective one-pot synthesis of β-aminoketones via the Mannich reaction. ajgreenchem.com These catalysts have shown high efficiency and enantioselectivity, particularly with aromatic aldehydes bearing electron-withdrawing groups. ajgreenchem.com Tripeptide organocatalysts containing proline residues have also been shown to be effective for stereoselective conjugate addition reactions involving N-heterocyclic substituted aldehydes. researchgate.net

The development of organocatalysts is often guided by rational design principles, combining computational and experimental studies to optimize catalyst structure and performance. mdpi.com

| Organocatalyst Type | Reaction Type | Key Features | Ref |

| Chiral Amine | Asymmetric α-Nitrogenation of Aldehydes | Forms chiral enamine intermediate | acs.org |

| Pyrrolidine-based Carboxamide | Three-component Mannich Reaction | High yield and enantioselectivity | ajgreenchem.com |

| Tripeptide (H-Pro-Pro-Xaa) | Conjugate Addition of N-heterocyclic Aldehydes | Tolerates various N-heterocyclic moieties | researchgate.net |

| Prolinamides | Hydrosilylation of Imines | Mechanistic understanding aids catalyst design | mdpi.com |

Role of this compound in Multi-Catalytic and Cascade Reaction Development Not Documented in Scientific Literature

Following a comprehensive review of scientific databases and literature, no specific research or applications detailing the role of This compound in the development of multi-catalytic or cascade reactions have been identified.

Cascade reactions, also known as domino or tandem reactions, are chemical processes that involve at least two consecutive reactions where the subsequent transformation occurs under the same reaction conditions without the need for isolating intermediates. These processes are highly valued in organic synthesis for their efficiency in building molecular complexity from simple starting materials in a single operation. organic-chemistry.org Multi-catalytic reactions are a subset of these, where two or more different catalysts are used to enable sequential transformations in one pot.

The development of asymmetric cascade reactions often relies on chiral organocatalysts, such as primary and secondary amines, to control the stereochemical outcome of the products. Chiral primary amines are known to participate in various catalytic cycles, including enamine and iminium ion catalysis, which are fundamental to many organocascade strategies. nih.govunige.chnsf.gov These methods allow for the enantioselective construction of complex molecules. nih.gov

However, the scientific literature on this topic predominantly features studies using other chiral amines, most notably proline and its derivatives (e.g., diarylprolinol silyl (B83357) ethers) or chiral imidazolidinones. nih.govnsf.gov These catalysts have been successfully applied in a wide array of cascade reactions, including Michael-aldol sequences, aza-Diels-Alder reactions, and various functionalizations of α,β-unsaturated aldehydes and ketones. nsf.gov

Despite the established utility of chiral primary amines in this field, specific research detailing the application of This compound as a catalyst or crucial component in multi-catalytic systems or the development of novel cascade reactions is not present in the available body of scientific work. Therefore, no detailed research findings or data tables on its performance, substrate scope, or efficiency in such applications can be provided.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation of S Hexan 3 Amine and Its Derivatives

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are powerful tools for separating enantiomers and assessing the enantiomeric purity of chiral compounds. Chiral high-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) are two of the most widely used techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. phenomenex.comcsfarmacie.cz The choice of CSP is critical and depends on the specific properties of the analyte.

For the separation of chiral amines like (S)-Hexan-3-amine, several types of CSPs have proven effective. These include:

Polysaccharide-based CSPs: Columns with stationary phases derived from cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are widely used for the enantiomeric separation of a broad range of compounds, including amines. nih.gov The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

Pirkle-type CSPs: These are based on the principle of forming transient diastereomeric complexes between the analyte and a chiral selector covalently bonded to the stationary phase. koreascience.kr

Crown Ether-based CSPs: Chiral stationary phases based on crown ethers are particularly effective for the resolution of racemic compounds containing a primary amino group. researchgate.netcolab.ws

Cyclofructan-based CSPs: These have been successfully used for the enantiomeric separation of primary amines. chromatographyonline.com

The mobile phase composition, including the type of organic modifier (e.g., ethanol, isopropanol) and the presence of acidic or basic additives, plays a crucial role in optimizing the separation. nih.govchromatographyonline.com For instance, the addition of trifluoroacetic acid (TFA) to the mobile phase has been shown to improve the separation of some amines on amylose-based CSPs. nih.gov

Table 1: Chiral HPLC Parameters for Amine Separation

| Parameter | Description | Typical Values/Examples |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. | Polysaccharide derivatives (e.g., Chiralpak IA, IB, IC), Pirkle-type, Crown ethers, Cyclofructans researchgate.netchromatographyonline.comyakhak.org |

| Mobile Phase | The solvent system that carries the analyte through the column. | n-Hexane/2-propanol, Acetonitrile/Methanol nih.govchromatographyonline.com |

| Additive | Modifies the mobile phase to improve peak shape and resolution. | Trifluoroacetic acid (TFA), Diethylamine (DEA) nih.govorientjchem.org |

| Flow Rate | The speed at which the mobile phase moves through the column. | 1.0 - 2.0 mL/min chromatographyonline.comyakhak.org |

| Detection | The method used to detect the separated enantiomers. | UV, Fluorescence yakhak.org |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds. researchgate.netuni-muenchen.de For non-volatile or highly polar compounds like amines, derivatization is often necessary to improve volatility and chromatographic performance. nih.gov

The most common approach in chiral GC is the use of a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly versatile and widely used for the separation of a variety of chiral compounds, including amines. sigmaaldrich.comwiley.com These CSPs, such as those based on permethylated β-cyclodextrin, can separate enantiomers through inclusion complexation. sigmaaldrich.com The choice of the specific cyclodextrin (B1172386) derivative and the GC conditions, such as temperature programming, are critical for achieving optimal separation.

The separation of aliphatic amines on some chiral GC columns can be challenging, and derivatization is often employed to enhance enantioselectivity. nih.gov

Table 2: Chiral GC Parameters for Amine Separation

| Parameter | Description | Typical Values/Examples |

|---|---|---|

| Chiral Stationary Phase (CSP) | The chiral selector coated on the inside of the capillary column. | Cyclodextrin derivatives (e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin), Chirasil-Val nih.govwiley.com |

| Carrier Gas | The inert gas that transports the analyte through the column. | Hydrogen, Helium |

| Temperature Program | The temperature profile of the GC oven during the analysis. | Isothermal or programmed temperature ramps |

| Detector | The device that detects the separated enantiomers as they elute. | Flame Ionization Detector (FID) wiley.com |

| Derivatization | Chemical modification of the analyte to improve volatility and separation. | Trifluoroacetylation nih.govwiley.com |

Precolumn Derivatization for Enhanced Detection and Separation

Precolumn derivatization is a strategy employed in both HPLC and GC to improve the analytical performance for compounds that are difficult to analyze directly. nih.govacs.orgacs.org For chiral amines like this compound, derivatization can serve several purposes:

Enhanced Detection: Introduction of a chromophore or fluorophore into the amine molecule allows for sensitive detection by UV or fluorescence detectors. yakhak.orgorientjchem.org Reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) are used for this purpose. orientjchem.orgacs.orgacs.orgcapes.gov.br

Improved Chromatographic Properties: Derivatization can increase the volatility of amines for GC analysis or alter their polarity for better separation in HPLC. nih.govnih.gov

Formation of Diastereomers: Reaction with a chiral derivatizing agent (CDA) converts the enantiomeric pair into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. mdpi.comresearchgate.net Commonly used chiral derivatizing agents for amines include isothiocyanates and reagents like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol. mdpi.comresearchgate.net

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete reaction without racemization of the chiral center. yakhak.org

Table 3: Common Derivatization Reagents for Chiral Amines

| Reagent | Purpose | Analytical Technique |

|---|---|---|

| Trifluoroacetic anhydride | Increases volatility and can enhance enantioselectivity. nih.gov | GC |

| Isopropyl isocyanate | Forms urea (B33335) derivatives, enhancing enantioselectivity. nih.gov | GC |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Introduces a chromophore for UV/Vis detection. yakhak.orgorientjchem.org | HPLC |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Introduces a fluorophore for sensitive fluorescence detection. acs.orgacs.orgcapes.gov.br | HPLC |

| o-Phthalaldehyde (OPA) / Chiral Thiol | Forms diastereomeric isoindoles for separation on achiral columns. mdpi.comresearchgate.net | HPLC |

| 3,5-Dinitrophenylisocyanate | Forms derivatives for Pirkle-type chiral recognition. nih.gov | HPLC |

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of organic molecules, including the stereochemical elucidation of chiral compounds like this compound and its derivatives. leibniz-fmp.demdpi.com

Advanced NMR Techniques (e.g., NOESY, DEPT) for Regio- and Stereoselectivity

Advanced NMR techniques provide through-bond and through-space correlation information, which is crucial for unambiguously assigning the structure and stereochemistry of molecules.

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which is fundamental for assigning the carbon skeleton of a molecule. mdpi.com

COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. It is essential for establishing the connectivity of proton networks within a molecule. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons, providing a powerful tool for assigning both the ¹H and ¹³C spectra. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds), which is invaluable for connecting different fragments of a molecule and for determining the position of substituents. mdpi.comipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are bonded. This is a critical technique for determining the relative stereochemistry and conformation of a molecule. For example, the presence of a NOE between specific protons can confirm a cis or trans relationship in a ring system or a particular spatial arrangement of substituents around a chiral center. mdpi.comipb.pt

The application of these techniques to derivatives of this compound would allow for the definitive confirmation of its structure and the stereochemical outcome of reactions in which it is involved.

In situ NMR for Reaction Monitoring and Mechanism Probing

In situ NMR spectroscopy is a powerful method for studying chemical reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and mechanisms. researchgate.netuni-regensburg.de By monitoring the reaction directly in the NMR tube, it is possible to observe the disappearance of starting materials, the appearance of products, and the formation and decay of transient intermediates. nih.govacs.org

For reactions involving this compound, in situ NMR could be used to:

Monitor the progress of a reaction: By integrating the signals of reactants and products over time, kinetic data can be obtained. nih.gov

Identify reaction intermediates: Transient species that may not be isolable can often be detected and characterized by in situ NMR. nih.govwhiterose.ac.uk

Elucidate reaction mechanisms: The observation of intermediates and the kinetic profile of a reaction can provide strong evidence for a particular mechanistic pathway. researchgate.netacs.orgwhiterose.ac.ukacs.org For example, in the context of asymmetric catalysis, in situ NMR can help to understand the role of the chiral amine in the catalytic cycle.

Determine enantiomeric excess: In some cases, with the use of a chiral derivatizing agent or a chiral solvating agent directly in the NMR tube, it is possible to monitor the enantiomeric excess of a reaction in real-time. nih.govrsc.orgdoi.org

The ability to gain such detailed mechanistic information makes in situ NMR an invaluable tool for the optimization of synthetic procedures and the development of new stereoselective transformations involving this compound.

Chiroptical Methods for Absolute Configuration Determination

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. Chiroptical methods, which rely on the differential interaction of chiral molecules with left and right circularly polarized light, are powerful non-destructive techniques for this purpose. nih.govspectroscopyasia.com For a molecule like this compound, which lacks a strong UV chromophore, these methods, particularly when combined with quantum chemical calculations, provide a reliable means of assigning its three-dimensional arrangement. spectroscopyasia.comresearchgate.net

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.com This technique is exceptionally sensitive to the stereochemical environment of a molecule and can be used to determine the absolute configuration of chiral molecules in solution. nih.govresearchgate.net The process involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer (e.g., the R or S configuration). soton.ac.uk A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. spectroscopyasia.comsoton.ac.uk

For a simple chiral amine like this compound, the VCD spectrum would exhibit a series of positive and negative bands corresponding to its various vibrational modes. The specific pattern and sign of these bands are unique to the (S)-enantiomer.

Key Steps in VCD Analysis for Absolute Configuration Determination:

Experimental Measurement: The VCD and infrared (IR) spectra of the this compound sample are measured in a suitable solvent that does not have interfering absorptions in the region of interest. soton.ac.uk

Conformational Analysis: A computational search for the stable conformers of this compound is performed using methods like molecular mechanics or density functional theory (DFT).

Quantum Chemical Calculations: For each low-energy conformer, the IR and VCD spectra are calculated using DFT. spectroscopyasia.com

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann populations to generate a final theoretical spectrum.

Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. A good agreement between the two confirms the absolute configuration of the sample. soton.ac.uk

Table 1: Hypothetical VCD and IR Data for this compound

| Frequency (cm⁻¹) | Experimental IR Absorption (AU) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD for this compound (ΔA x 10⁻⁵) | Vibrational Assignment |

| 2960 | 0.85 | +2.5 | +2.8 | C-H stretch |

| 2875 | 0.70 | -1.8 | -2.0 | C-H stretch |

| 1610 | 0.25 | +0.9 | +1.1 | N-H bend |

| 1460 | 0.60 | -3.2 | -3.5 | CH₂ bend |

| 1380 | 0.55 | +1.5 | +1.7 | CH₃ bend |

| 1120 | 0.40 | -0.7 | -0.8 | C-N stretch |

Note: This table presents hypothetical data for illustrative purposes.

Mass Spectrometry for Elucidation of Reaction Intermediates and Product Identification in Complex Mixtures

Mass spectrometry (MS) is an indispensable analytical technique for identifying and characterizing molecules by measuring their mass-to-charge ratio. In the context of this compound and its derivatives, MS is crucial for identifying products in complex reaction mixtures and for elucidating transient reaction intermediates. whiterose.ac.ukunibo.it While conventional MS is "chiral-blind," its coupling with chiral separation techniques or its use in monitoring stereoselective reactions provides invaluable information. unibo.it

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and thermally labile compounds, including amines and their derivatives. researchgate.net ESI-MS can be used to monitor the progress of reactions involving this compound, allowing for the detection of intermediates, byproducts, and the final products. unibo.itresearchgate.net

For instance, in catalytic reactions involving chiral primary amines, ESI-MS can help identify key intermediates like enamines or iminium ions. unibo.itchinesechemsoc.org By monitoring the mass spectra of the reaction mixture over time, it is possible to gain insights into the reaction mechanism. researchgate.net Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can further aid in the structural elucidation of unknown products or intermediates. researchgate.net

Derivatization is often employed to improve the chromatographic separation and mass spectrometric detection of amines. researchgate.net For example, acylation or silylation of this compound can increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis or enhance its ionization efficiency in ESI-MS. researchgate.neth-brs.de

Table 3: Mass Spectrometry Data for this compound and a Hypothetical Derivative

| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound | ESI+ | 102.128 | 85.102, 72.091, 58.065 |

| N-acetyl-(S)-Hexan-3-amine | ESI+ | 144.139 | 102.128, 86.097, 72.091 |

Note: The fragment ions are hypothetical and serve to illustrate the principle.

In complex mixtures, such as those resulting from synthetic reactions or metabolic studies, the combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool. By separating the components of the mixture before they enter the mass spectrometer, it is possible to identify and quantify individual compounds, including isomers. When a chiral stationary phase is used in the LC system, enantiomers can be separated and individually analyzed by the mass spectrometer.

Theoretical and Computational Studies of S Hexan 3 Amine

Conformational Analysis and Energy Landscape Mapping

The biological activity and chemical reactivity of a flexible molecule like (S)-Hexan-3-amine are intrinsically linked to its three-dimensional structure. Conformational analysis is the initial and crucial step in any theoretical investigation, aiming to identify the stable arrangements of atoms (conformers) and map their relative energies.

For this compound, the key degrees of freedom are the rotations around the C-C and C-N single bonds. A systematic search of the potential energy surface would reveal various low-energy conformers. These conformers would differ in the spatial orientation of the ethyl and propyl groups attached to the chiral carbon, as well as the orientation of the amino group.

Research Findings on Analogous Systems:

Studies on similar small alkylamines have shown that the energy differences between conformers are typically in the range of a few kcal/mol. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. For instance, in a study of chiral α-alkyl amines, computational conformational analysis was essential to determine the absolute stereochemistry. researchgate.net Mechanistic studies on related systems have highlighted that creating a specific shape, like a truncated cone-shaped chiral pocket, can lead to precise enantiodiscrimination through steric hindrance and non-covalent interactions. researchgate.net This underscores the importance of understanding the conformational preferences of this compound for predicting its interactions in a chiral environment.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govacs.org It provides a good balance between computational cost and accuracy, making it a workhorse for theoretical studies on medium-sized organic molecules.

Prediction of Electronic Structure and Reactivity

DFT calculations can provide a wealth of information about the electronic properties of this compound. Key parameters that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). For an amine, the HOMO is typically localized on the nitrogen atom's lone pair.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the nitrogen atom, indicating its susceptibility to electrophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. nih.gov

Table 1: Predicted Electronic Properties of a Model Primary Amine (Propylamine) from DFT Calculations

| Property | Value | Description |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | The energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. |

| Dipole Moment | 1.4 D | A measure of the overall polarity of the molecule. |

Note: These are representative values for a similar primary amine and would be specifically calculated for this compound in a dedicated study.

Elucidation of Reaction Mechanisms and Transition States

DFT is instrumental in mapping out the pathways of chemical reactions involving this compound. acs.orgresearchgate.net By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For example, in a reaction where this compound acts as a nucleophile, DFT can be used to:

Model the approach of the amine to an electrophile.

Locate the transition state structure for the bond-forming step.

Calculate the activation energy, which determines the reaction rate.

Investigate the stereochemical outcome of the reaction.